N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
CAS No.: 1031664-18-2
Cat. No.: VC7142551
Molecular Formula: C22H21N5O2
Molecular Weight: 387.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031664-18-2 |
|---|---|
| Molecular Formula | C22H21N5O2 |
| Molecular Weight | 387.443 |
| IUPAC Name | N-cyclohexyl-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C22H21N5O2/c28-21(23-16-9-5-2-6-10-16)15-11-12-17-18(13-15)27-20(24-22(17)29)19(25-26-27)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,16,26H,2,5-6,9-10H2,(H,23,28) |
| SMILES | C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Introduction
The compound N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro- triazolo[1,5-a]quinazoline-8-carboxamide belongs to the class of heterocyclic compounds containing a quinazoline core fused with a triazole ring. These structures are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Molecular Formula
The molecular formula is likely derived from its name but was not explicitly provided in the retrieved data.
Key Functional Groups
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Cyclohexyl group: Increases hydrophobicity and may enhance membrane permeability.
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Carboxamide group: Often involved in hydrogen bonding with biological targets.
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Phenyl ring: Contributes to π-stacking interactions in biological systems.
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Keto group: Plays a role in tautomerism and reactivity.
Synthesis Pathways
Compounds with such structures are typically synthesized via multi-step reactions involving:
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Cyclization reactions to form the quinazoline core.
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Triazole ring formation through azide or hydrazine intermediates.
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Functionalization at specific positions via electrophilic or nucleophilic substitution.
Antimicrobial Activity
Triazole-containing compounds are known for their antifungal and antibacterial properties due to their ability to inhibit ergosterol biosynthesis or bacterial enzymes.
Anti-inflammatory Effects
Carboxamide derivatives often modulate inflammatory pathways by targeting cyclooxygenase (COX) enzymes or cytokine production.
Potential Applications
This compound may serve as:
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A lead molecule for drug development targeting cancer or infectious diseases.
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A probe for studying enzyme inhibition mechanisms.
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A framework for designing derivatives with enhanced activity.
Limitations and Challenges
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Synthetic Complexity: Multi-step synthesis can be resource-intensive.
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Bioavailability Issues: Cyclohexyl groups may affect solubility and pharmacokinetics.
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Toxicity Concerns: Requires thorough evaluation for off-target effects.
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